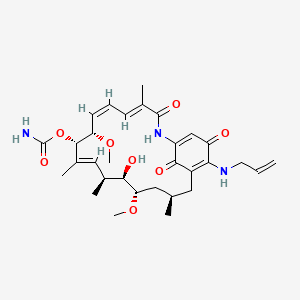

Tanespimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

- Telatinib acts as a tyrosine kinase inhibitor, specifically targeting VEGFR-2, a receptor protein for Vascular Endothelial Growth Factor (VEGF) [].

- VEGF plays a crucial role in angiogenesis, the formation of new blood vessels. Tumor growth heavily relies on angiogenesis to obtain oxygen and nutrients [].

- By inhibiting VEGFR-2, telatinib disrupts the VEGF signaling pathway, potentially hindering tumor growth and blood vessel formation within tumors [].

Targeting Heat Shock Protein 90 (Hsp90)

- Research suggests telatinib might also interact with Hsp90, a chaperone protein essential for the stability and function of various client proteins involved in cancer cell survival and proliferation [].

- Inhibiting Hsp90 can lead to the degradation of these client proteins, potentially contributing to an anti-cancer effect [].

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone that assists in the proper folding and activation of various client proteins, including many involved in cancer cell survival and proliferation. The chemical formula for Tanespimycin is C₃₁H₄₃N₃O₈, and its molecular weight is approximately 585.70 g/mol . This compound is notable for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the function of HSP90, leading to the degradation of several oncoproteins.

Telatinib acts as a multi-targeted inhibitor by binding to the ATP-binding pockets of VEGFR2/3, PDGFRα, and c-Kit [, ]. This binding competitively inhibits ATP from binding to these kinases, thereby preventing their activation and downstream signaling pathways crucial for tumor growth and survival [, ]. Specifically, Telatinib inhibits:

- VEGF-mediated endothelial cell proliferation, a key step in angiogenesis [].

- PDGF-stimulated growth of smooth muscle cells, which can contribute to tumor stroma formation [].

- c-Kit signaling, essential for the growth and survival of certain cancer cells [].

Studies have shown that Telatinib can decrease tumor growth and induce apoptosis (programmed cell death) in preclinical models [].

As Telatinib is still under investigation, comprehensive data on its safety profile in humans is limited. However, preclinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further clinical trials are needed to fully understand its safety profile and potential adverse effects.

Tanespimycin primarily functions through its interaction with HSP90, inhibiting its activity. This inhibition can lead to the destabilization and subsequent degradation of various client proteins that are essential for tumor cell growth and survival. The compound binds to the ATP-binding site of HSP90, effectively blocking its function .

The reaction mechanism involves:

- Binding: Tanespimycin binds to the ATP-binding domain of HSP90.

- Inhibition: This binding prevents ATP from activating HSP90.

- Degradation: As a result, client proteins such as HER2 and Akt are marked for degradation via the proteasome pathway .

Tanespimycin exhibits significant biological activity as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments. In studies involving multiple myeloma, Tanespimycin demonstrated efficacy in inducing cell death in both drug-sensitive and drug-resistant cells . Its mechanism involves:

- Inhibition of signaling pathways: By degrading key signaling molecules, Tanespimycin disrupts pathways that promote cancer cell survival.

- Induction of stress responses: The compound triggers cellular stress responses that can lead to apoptosis.

Tanespimycin has several promising applications:

- Cancer Therapy: Primarily investigated for treating various cancers such as breast cancer, prostate cancer, and multiple myeloma.

- Combination Therapy: Often studied in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance .

- Research Tool: Used in laboratory settings to study HSP90-related pathways and their role in cancer biology.

Tanespimycin is metabolized primarily by cytochrome P450 3A4 enzymes, which means that drugs affecting this enzyme could alter its metabolism and efficacy . Interaction studies reveal:

- Drug Interactions: Co-administration with other medications that induce or inhibit CYP3A4 can significantly impact Tanespimycin levels.

- Biological Interactions: It interacts with various signaling pathways by degrading client proteins involved in cancer progression, thus influencing tumor microenvironments and immune responses.

Several compounds share structural or functional similarities with Tanespimycin. Here’s a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Geldanamycin | Inhibits HSP90 | Precursor to Tanespimycin; less selective |

| 17-AAG (17-allylamino-17-demethoxygeldanamycin) | Inhibits HSP90 | Similar structure; used interchangeably |

| IPI-504 (Retaspimycin) | Inhibits HSP90 | Developed for improved pharmacokinetics |

| PU-H71 | Inhibits HSP90 | Selective for certain cancer types |

| BIIB021 | Inhibits HSP90 | Designed for oral bioavailability |

Tanespimycin stands out due to its specific modifications that enhance its solubility and bioavailability compared to its parent compound, geldanamycin, while retaining potent anti-cancer activity.

Molecular Formula and Weight Characterization

Tanespimycin possesses a complex molecular structure with the empirical formula C₃₁H₄₃N₃O₈ [1] [3] [4]. The compound exhibits a molecular weight of 585.698 g/mol according to multiple database sources, with a monoisotopic mass of 585.305 g/mol [5] [6]. The Chemical Abstracts Service registry number for tanespimycin is 75747-14-7, and it is catalogued in the PubChem database under the compound identification number 6505803 [1] [7].

TABLE 1: Molecular Formula and Weight Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₄₃N₃O₈ | Multiple databases |

| Molecular Weight (g/mol) | 585.698 | PubChem/DrugBank |

| Monoisotopic Mass (g/mol) | 585.305 | PhytoBank/ContaminantDB |

| CAS Registry Number | 75747-14-7 | Multiple databases |

| PubChem CID | 6505803 | PubChem |

| InChI Key | AYUNIORJHRXIBJ-TXHRRWQRSA-N | Multiple databases |

The International Chemical Identifier key for tanespimycin is AYUNIORJHRXIBJ-TXHRRWQRSA-N, which provides a unique textual identifier for the compound's structure [7] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as a complex bicyclic structure with multiple stereogenic centers and functional groups [7] [5].

Stereochemical Configuration and Absolute Structure

Tanespimycin exhibits significant stereochemical complexity, containing six defined stereogenic centers out of six total stereogenic centers present in the molecule [8]. The compound possesses absolute stereochemical configuration, indicating that the three-dimensional arrangement of atoms around each chiral center is precisely defined [8]. The molecule contains three documented E/Z centers, reflecting the presence of double bonds with defined geometric configurations [8].

TABLE 2: Stereochemical Configuration Properties

| Property | Value | Source |

|---|---|---|

| Number of Defined Stereocenters | 6 of 6 | NCATS Inxight Drugs |

| Total Stereogenic Centers | 6 | NCATS Inxight Drugs |

| Absolute Configuration | Absolute | NCATS Inxight Drugs |

| E/Z Centers | 3 (documented in SMILES) | NCATS Inxight Drugs |

| Optical Activity | Unspecified | NCATS Inxight Drugs |

| Structural Classification | 19-membered macrocycle | PubChem |

The stereochemical configuration of tanespimycin is critical for its biological activity, as the precise three-dimensional arrangement of functional groups determines the compound's ability to interact with its target protein [8]. The molecule belongs to the class of 19-membered macrocycles, which are characterized by their large ring structures that provide conformational flexibility while maintaining specific spatial arrangements of pharmacophores [1] [2].

Functional Groups and Reactive Centers

Tanespimycin contains several key functional groups that contribute to its chemical reactivity and biological activity [1] [2] [9]. The most prominent structural feature is the benzoquinone moiety, which serves as the primary electrophilic center and is responsible for the compound's characteristic reactivity with nucleophiles [2] [10]. This quinone system is located at positions 20 and 22 of the molecular framework and represents a critical reactive site [2] [10].

TABLE 3: Functional Groups and Reactive Centers

| Functional Group | Location/Description | Reactivity |

|---|---|---|

| Benzoquinone | Quinone moiety at positions 20,22 | Electrophilic quinone susceptible to nucleophilic attack |

| Carbamate Ester | Carbamate linkage in macrocycle | Hydrolyzable under alkaline conditions |

| Secondary Amino Group | Allyl-substituted amino group | Basic amino group, potential for protonation |

| Allylamino Group | Prop-2-en-1-yl amino substituent | Terminal alkene susceptible to addition reactions |

| Methoxy Groups | Two methoxy substituents at C-8, C-14 | Electron-donating, stabilizing aromatic system |

| Macrolactam | 19-membered cyclic amide structure | Amide bond relatively stable |

| Ansamycin Structure | Aromatic ring bridged by aliphatic chain | Conformationally flexible macrocyclic structure |

| Hydroxyl Groups | Hydroxyl group at C-13 | Capable of hydrogen bonding |

The carbamate ester functionality represents another significant structural element, forming part of the macrocyclic framework and contributing to the compound's overall stability while remaining susceptible to hydrolysis under alkaline conditions [9]. The secondary amino group, specifically the allylamino substituent, distinguishes tanespimycin from its parent compound geldanamycin, where a methoxy group has been replaced by the prop-2-en-1-yl amino group [1] [2]. This modification is responsible for the compound's improved toxicity profile compared to geldanamycin [1] [2].

The molecule contains two methoxy groups positioned at carbon atoms 8 and 14, which provide electron-donating effects to the aromatic system and contribute to the compound's overall electronic properties [1] [5]. The macrolactam structure, characteristic of ansamycin antibiotics, creates a 19-membered ring system that confers conformational flexibility while maintaining the spatial arrangement necessary for biological activity [1] [5] [6].

Physical Properties and Stability Profile

Tanespimycin exhibits limited aqueous solubility, with water solubility reported as less than 0.01 mg/mL, which presents challenges for pharmaceutical formulation [11]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where solubility ranges from 50 to 100 mg/mL, corresponding to approximately 85.37 to 170.73 mM [12] [13]. In ethanol, tanespimycin shows moderate solubility of 33 mg/mL, equivalent to 56.34 mM [13].

TABLE 4: Physical Properties and Stability Profile

| Property | Value | Source |

|---|---|---|

| Solubility in Water | Insoluble (< 0.01 mg/mL) | Multiple sources |

| Solubility in DMSO | 50-100 mg/mL (85.37-170.73 mM) | MedChemExpress/Selleck |

| Solubility in Ethanol | 33 mg/mL (56.34 mM) | Selleck Chemicals |

| Chemical Stability | Stable under normal conditions | MSDS documents |

| Storage Conditions | 4°C, protect from light | MedChemExpress |

| Decomposition Temperature | Not specified | MSDS documents |

| Thermal Stability | Stable to moderate heating | Literature reports |

The compound demonstrates good chemical stability under normal temperature and pressure conditions [14] [15]. Recommended storage conditions include refrigeration at 4°C with protection from light to maintain compound integrity over extended periods [12]. In solution, tanespimycin shows stability in dimethyl sulfoxide for up to six months when stored at -80°C and one month at -20°C with light protection [12].

Tanespimycin exhibits thermal stability under moderate heating conditions, though specific decomposition temperatures have not been extensively documented in available literature [14] [15]. The compound remains stable during standard analytical procedures and shows minimal degradation under typical laboratory handling conditions [14] [15].

Spectroscopic Characterization

Tanespimycin has been extensively characterized using various spectroscopic techniques, providing detailed structural information and facilitating analytical method development [16]. Mass spectrometry analysis reveals characteristic fragmentation patterns that allow for unambiguous identification of the compound and its metabolites [16] [17]. High-performance liquid chromatography coupled with tandem mass spectrometry has been successfully employed for quantitative determination of tanespimycin in biological matrices [16] [17].

The compound exhibits characteristic nuclear magnetic resonance spectroscopic properties, with proton nuclear magnetic resonance spectra showing distinct chemical shift patterns corresponding to the various functional groups present in the molecule [18]. The benzoquinone moiety contributes characteristic signals in the aromatic region, while the aliphatic portions of the macrocycle provide complex multipicity patterns reflecting the stereochemical complexity of the structure [18].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups, including carbonyl stretches from the quinone and amide functionalities, as well as characteristic bands from the carbamate ester and hydroxyl groups [18]. Ultraviolet-visible spectroscopy shows absorption maxima consistent with the extended conjugated system of the benzoquinone moiety, providing additional structural confirmation [18] [19].

Mass spectrometric analysis under atmospheric pressure chemical ionization conditions has revealed specific fragmentation pathways that are useful for structural elucidation and quantitative analysis [16]. The molecular ion peak at m/z 585 corresponds to the intact molecule, with characteristic fragment ions providing information about the various structural components [16]. Studies have identified potential in-source reduction of the quinone moiety during ionization, which has been addressed through optimization of analytical conditions [16].

The spectroscopic characterization of tanespimycin has been instrumental in understanding its chemical behavior and developing analytical methods for pharmaceutical and research applications [16] [17]. These techniques continue to be essential for quality control, pharmacokinetic studies, and mechanistic investigations involving this important therapeutic compound [17] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Signaling molecules

Chaperone and folding catalyst

HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

Wikipedia

Use Classification

Dates

2: Yun IS, Lee MH, Rah DK, Lew DH, Park JC, Lee WJ. Heat Shock Protein 90 Inhibitor (17-AAG) Induces Apoptosis and Decreases Cell Migration/Motility of Keloid Fibroblasts. Plast Reconstr Surg. 2015 Jul;136(1):44e-53e. doi: 10.1097/PRS.0000000000001362. PubMed PMID: 26111331.

3: Xiao Y, Guan J. 17-AAG enhances the cytotoxicity of flavopiridol in mantle cell lymphoma via autophagy suppression. Neoplasma. 2015;62(3):391-7. doi: 10.4149/neo_2015_047. PubMed PMID: 25866220.

4: Li J, Yang F, Guo J, Zhang R, Xing X, Qin X. 17-AAG post-treatment ameliorates memory impairment and hippocampal CA1 neuronal autophagic death induced by transient global cerebral ischemia. Brain Res. 2015 Jun 12;1610:80-8. doi: 10.1016/j.brainres.2015.03.051. Epub 2015 Apr 7. PubMed PMID: 25858486.

5: Ye XY, Luo QQ, Xu YH, Tang NW, Niu XM, Li ZM, Shen SP, Lu S, Chen ZW. 17-AAG suppresses growth and invasion of lung adenocarcinoma cells via regulation of the LATS1/YAP pathway. J Cell Mol Med. 2015 Mar;19(3):651-63. doi: 10.1111/jcmm.12469. PubMed PMID: 25712415; PubMed Central PMCID: PMC4369821.

6: Xu Y, Zhu Q, Chen D, Shen Z, Wang W, Ning G, Zhu Y. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model. Tumour Biol. 2015 Feb 15. [Epub ahead of print] PubMed PMID: 25682284.

7: Desale SS, Raja SM, Kim JO, Mohapatra B, Soni KS, Luan H, Williams SH, Bielecki TA, Feng D, Storck M, Band V, Cohen SM, Band H, Bronich TK. Polypeptide-based nanogels co-encapsulating a synergistic combination of doxorubicin with 17-AAG show potent anti-tumor activity in ErbB2-driven breast cancer models. J Control Release. 2015 Jun 28;208:59-66. doi: 10.1016/j.jconrel.2015.02.001. Epub 2015 Feb 3. PubMed PMID: 25660204; PubMed Central PMCID: PMC4430376.

8: Lee KH, Jang AH, Yoo CG. 17-AAG Enhances PS-341-Induced Lung Cancer Cell Death by Blocking the NF-κB and PI3K/Akt Pathways. Am J Respir Cell Mol Biol. 2015 Jan 29. [Epub ahead of print] PubMed PMID: 25633180.

9: Mayor-López L, Tristante E, Carballo-Santana M, Carrasco-García E, Grasso S, García-Morales P, Saceda M, Luján J, García-Solano J, Carballo F, de Torre C, Martínez-Lacaci I. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? Transl Oncol. 2014 Oct 24;7(5):590-604. doi: 10.1016/j.tranon.2014.08.001. eCollection 2014 Oct. PubMed PMID: 25389454; PubMed Central PMCID: PMC4225658.

10: Santos DM, Petersen AL, Celes FS, Borges VM, Veras PS, de Oliveira CI. Chemotherapeutic potential of 17-AAG against cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis. PLoS Negl Trop Dis. 2014 Oct 23;8(10):e3275. doi: 10.1371/journal.pntd.0003275. eCollection 2014 Oct. PubMed PMID: 25340794; PubMed Central PMCID: PMC4207694.

11: Ghalhar MG, Akbarzadeh A, Rahmati M, Mellatyar H, Dariushnejad H, Zarghami N, Barkhordari A. Comparison of inhibitory effects of 17-AAG nanoparticles and free 17-AAG on HSP90 gene expression in breast cancer. Asian Pac J Cancer Prev. 2014;15(17):7113-8. PubMed PMID: 25227799.

12: Wang B, Chen L, Ni Z, Dai X, Qin L, Wu Y, Li X, Xu L, Lian J, He F. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells. Exp Cell Res. 2014 Nov 1;328(2):379-87. doi: 10.1016/j.yexcr.2014.08.039. Epub 2014 Sep 6. PubMed PMID: 25196280.

13: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Erratum to: Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):930-1. doi: 10.1007/s12272-014-0463-9. PubMed PMID: 25098423.

14: Faingold D, Filho VB, Fernandes B, Jagan L, de Barros AM Jr, Orellana ME, Antecka E, Burnier MN Jr. Expression of focal adhesion kinase in uveal melanoma and the effects of Hsp90 inhibition by 17-AAG. Pathol Res Pract. 2014 Nov;210(11):739-45. doi: 10.1016/j.prp.2014.06.023. Epub 2014 Jul 1. PubMed PMID: 25041838.

15: Hadley KE, Hendricks DT. Use of NQO1 status as a selective biomarker for oesophageal squamous cell carcinomas with greater sensitivity to 17-AAG. BMC Cancer. 2014 May 15;14:334. doi: 10.1186/1471-2407-14-334. PubMed PMID: 24886060; PubMed Central PMCID: PMC4032580.

16: Wang S, Wang X, Du Z, Liu Y, Huang D, Zheng K, Liu K, Zhang Y, Zhong X, Wang Y. SNX-25a, a novel Hsp90 inhibitor, inhibited human cancer growth more potently than 17-AAG. Biochem Biophys Res Commun. 2014 Jul 18;450(1):73-80. doi: 10.1016/j.bbrc.2014.05.076. Epub 2014 May 28. PubMed PMID: 24879994.

17: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):734-41. doi: 10.1007/s12272-014-0404-7. Epub 2014 May 15. PubMed PMID: 24824337.

18: Ortega L, Calvillo M, Luna F, Pérez-Severiano F, Rubio-Osornio M, Guevara J, Limón ID. 17-AAG improves cognitive process and increases heat shock protein response in a model lesion with Aβ25-35. Neuropeptides. 2014 Aug;48(4):221-32. doi: 10.1016/j.npep.2014.04.006. Epub 2014 Apr 29. PubMed PMID: 24819277.

19: Choi YE, Battelli C, Watson J, Liu J, Curtis J, Morse AN, Matulonis UA, Chowdhury D, Konstantinopoulos PA. Sublethal concentrations of 17-AAG suppress homologous recombination DNA repair and enhance sensitivity to carboplatin and olaparib in HR proficient ovarian cancer cells. Oncotarget. 2014 May 15;5(9):2678-87. PubMed PMID: 24798692; PubMed Central PMCID: PMC4058036.

20: Chen Y, Wang B, Liu D, Li JJ, Xue Y, Sakata K, Zhu LQ, Heldt SA, Xu H, Liao FF. Hsp90 chaperone inhibitor 17-AAG attenuates Aβ-induced synaptic toxicity and memory impairment. J Neurosci. 2014 Feb 12;34(7):2464-70. doi: 10.1523/JNEUROSCI.0151-13.2014. PubMed PMID: 24523537; PubMed Central PMCID: PMC3921421.